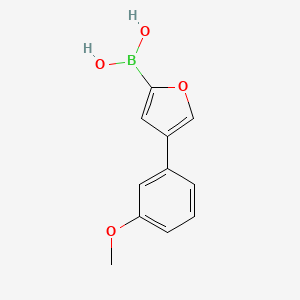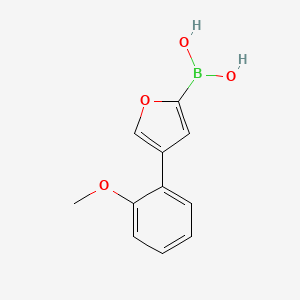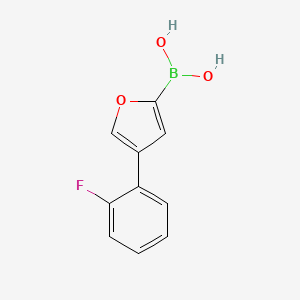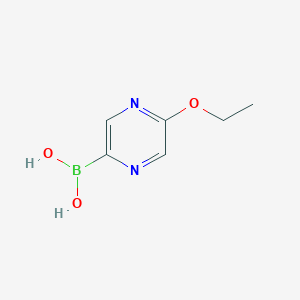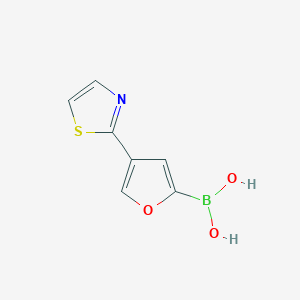
4-(Thiazol-2-yl)furan-2-boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Thiazol-2-yl)furan-2-boronic acid (TFBA) is an organic compound that has been used as a starting material in the synthesis of many important compounds in the pharmaceutical and chemical industries. It is a colorless solid with a melting point of 166-168 °C. TFBA is a versatile and valuable building block in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and materials.
Scientific Research Applications
4-(Thiazol-2-yl)furan-2-boronic acid has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of pharmaceuticals and agrochemicals. It has also been used to prepare polymers, catalysts, and other materials. In addition, this compound has been used in the synthesis of various heterocyclic compounds, such as thiazoles, furans, and pyridines.
Mechanism of Action
The mechanism of action of 4-(Thiazol-2-yl)furan-2-boronic acid is not completely understood. However, it is believed that the boronic acid group of this compound can form a covalent bond with an electron-rich species, such as an amine or a carboxylic acid. This covalent bond can then be used to facilitate the formation of other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to inhibit the growth of certain bacteria, fungi, and parasites. It has also been shown to have anti-inflammatory, antioxidant, and anti-cancer activities.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-(Thiazol-2-yl)furan-2-boronic acid in laboratory experiments is its low cost and availability. It is also relatively easy to synthesize and can be used as a starting material for the synthesis of a variety of compounds. However, this compound can be toxic and can cause skin irritation. It should be handled with care and proper safety precautions should be taken when working with it.
Future Directions
There are a number of potential future directions for the use of 4-(Thiazol-2-yl)furan-2-boronic acid in scientific research. These include: further studies into its biochemical and physiological effects; development of new methods for its synthesis; investigation of its potential applications in drug discovery and development; and exploration of its use in the synthesis of new materials. Additionally, further research into its mechanism of action and potential toxicity is needed.
Synthesis Methods
4-(Thiazol-2-yl)furan-2-boronic acid can be synthesized in several ways. The most common method is the reaction of 4-thiazol-2-yl-2-boronic acid with an appropriate carboxylic acid in the presence of a base. This reaction is usually carried out in an aqueous medium at temperatures between 20 and 40 °C. The reaction is usually complete within 1-2 hours.
properties
IUPAC Name |
[4-(1,3-thiazol-2-yl)furan-2-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BNO3S/c10-8(11)6-3-5(4-12-6)7-9-1-2-13-7/h1-4,10-11H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMOBUUSAUCLMND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CO1)C2=NC=CS2)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


